(4-Bromophenyl)methylcyanamide

Description

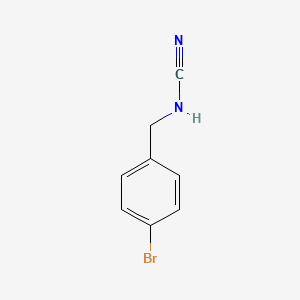

(4-Bromophenyl)methylcyanamide is an organobromine compound featuring a cyanamide group (-NH-C≡N) attached to a methyl-substituted bromophenyl ring. Cyanamide derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and synthetic intermediates due to their reactive nitrogen-based functional groups.

Properties

CAS No. |

71695-20-0 |

|---|---|

Molecular Formula |

C8H7BrN2 |

Molecular Weight |

211.06 g/mol |

IUPAC Name |

(4-bromophenyl)methylcyanamide |

InChI |

InChI=1S/C8H7BrN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2 |

InChI Key |

DTPFERKKFUNSRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with (4-Bromophenyl)methylcyanamide:

(4-Bromo-2-fluorophenyl)cyanamide (CAS: 921631-65-4): Features a fluorine atom at the 2-position of the bromophenyl ring, altering electronic effects compared to the non-fluorinated analog.

(4-Chloro-3-methylphenyl) methyl cyanocarbonimidodithioate (CAS: 152382-26-8): Incorporates sulfur atoms and a chloro-methylphenyl group, enhancing steric bulk and lipophilicity.

4-(Bromomethyl)benzaldehyde (CAS: 51359-78-5): A benzaldehyde derivative with a bromomethyl group, differing in functional group but sharing brominated aromaticity.

Physicochemical Properties

*Calculated using atomic weights.

Functional and Application Comparisons

- Pharmaceutical Potential: (4-Bromo-2-fluorophenyl)cyanamide is explicitly used as a pharmaceutical intermediate, suggesting that the bromophenyl-methylcyanamide analog may share applications in drug discovery, particularly in kinase inhibitors or antimicrobial agents .

- Agrochemical Relevance : The sulfur-containing analog (CAS: 152382-26-8) demonstrates higher density and boiling point, traits advantageous in agrochemical formulations where stability under high temperatures is critical .

Substituent Effects on Properties

- Bromine vs. Chlorine : Bromine’s larger atomic radius increases molar mass and may enhance hydrophobic interactions compared to chlorine.

- Fluorine vs. Methyl : Fluorine’s electronegativity alters electronic distribution, while a methyl group may improve lipid solubility for membrane penetration in bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.